molecular formula C25H30N4O4S B2739014 4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 942034-96-0

4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide

Cat. No.: B2739014
CAS No.: 942034-96-0
M. Wt: 482.6
InChI Key: CTGSBVSITZPHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, substituted with a 2-oxo-2-(phenylamino)ethyl group at position 1 and an N-isopropylcyclohexanecarboxamide moiety at position 3 via a methyl linker. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . Key structural features include:

  • Thienopyrimidine-dione core: Imparts rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

4-[[1-(2-anilino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S/c1-16(2)26-23(31)18-10-8-17(9-11-18)14-29-24(32)22-20(12-13-34-22)28(25(29)33)15-21(30)27-19-6-4-3-5-7-19/h3-7,12-13,16-18H,8-11,14-15H2,1-2H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSBVSITZPHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O4SC_{25}H_{30}N_{4}O_{4}S with a molecular weight of 482.6 g/mol . The IUPAC name reflects its complex structure, which includes a thienopyrimidine core known for its bioactive properties.

PropertyValue
Molecular FormulaC25H30N4O4S
Molecular Weight482.6 g/mol
IUPAC Name4-[[1-(2-anilino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-isopropylcyclohexane-1-carboxamide
InChI KeyHQQHLCUZJSTJDN-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds with similar thienopyrimidine structures exhibit broad-spectrum antibacterial properties. For instance, derivatives of thienopyrimidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been linked to increased antibacterial potency.

Case Study : A related compound demonstrated significant activity against Escherichia coli with an IC50 of 0.91 μM , suggesting that structural modifications can enhance antimicrobial efficacy .

Anticancer Potential

The thienopyrimidine core is also associated with anticancer activities. Research indicates that compounds containing this core can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings : In vitro studies have shown that derivatives of thienopyrimidine can inhibit tumor growth by disrupting specific signaling pathways involved in cell proliferation. For example, compounds targeting the PI3K/Akt pathway have been particularly noted for their effectiveness .

The biological activity of the compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in microbial and cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological efficacy of this compound. Modifications at specific positions on the thienopyrimidine ring or the cyclohexanecarboxamide moiety can significantly alter biological activity.

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Alkyl substitutionsEnhanced solubility and bioavailability
Aromatic substitutionsImproved interaction with target enzymes

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of this class have been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and survival. Studies have demonstrated that modifications to the thieno[3,2-d]pyrimidine core can enhance selectivity and potency against various cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Analogues derived from thieno[3,2-d]pyrimidines have shown efficacy against a range of bacteria and fungi, suggesting potential use in treating infections caused by resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Another significant application of this compound lies in its anti-inflammatory properties. Research has indicated that derivatives can modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies have documented the pharmacological effects of compounds similar to 4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in low micromolar range.
Study BReported effective inhibition of bacterial growth in Gram-positive strains with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study CShowed reduction in inflammatory markers in animal models of arthritis after administration of thieno[3,2-d]pyrimidine derivatives.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: The N-isopropylcyclohexanecarboxamide group in the target compound likely increases lipophilicity (logP) compared to aromatic groups (e.g., 4-methoxybenzyl in 6a), which may enhance blood-brain barrier penetration . Fluorine substitution (e.g., 6d in ) is associated with improved metabolic stability and target binding, suggesting that the target’s phenylamino group could be optimized similarly .
  • Biological Activity : While and highlight antimicrobial and anticancer activities in analogues, the target’s biological profile remains uncharacterized. Structural similarity (Tanimoto coefficient >0.85) only weakly predicts shared gene expression profiles (20% probability), underscoring the need for empirical testing .

Implications of Structural Similarity on Bioactivity

demonstrates that structurally similar compounds (Tanimoto >0.85) exhibit only a 20% likelihood of shared gene expression profiles. This suggests that the target’s unique substituents—particularly the cyclohexanecarboxamide and phenylamino ethyl groups—may confer distinct biological effects despite core similarity to analogues. For example:

  • The cyclohexane moiety could reduce off-target interactions compared to planar aromatic substituents.
  • The phenylamino group may introduce steric hindrance or hydrogen-bonding interactions absent in simpler alkyl chains.

Preparation Methods

Thieno[3,2-d]Pyrimidine Core Formation

The thieno[3,2-d]pyrimidine scaffold serves as the central bicyclic system. A validated approach involves cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with urea or thiourea under acidic conditions. For instance, heating 2-amino-4,5-dimethylthiophene-3-carbonitrile with urea in glacial acetic acid at 120°C for 6 hours yields the 2,4-dioxothieno[3,2-d]pyrimidine intermediate. Modifications at the N1 position are achieved via alkylation using α-bromo ketones, such as 2-bromoacetophenone, in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C.

Introduction of the Phenylaminoethyl Side Chain

The N1-alkylation step incorporates the 2-oxo-2-(phenylamino)ethyl group. A two-step sequence is employed:

  • Mitsunobu Reaction : Coupling 2-hydroxyacetophenone with tert-butyl carbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C to room temperature.
  • Deprotection and Reductive Amination : Removal of the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by reductive amination with aniline using sodium cyanoborohydride in methanol.

Functionalization of the Cyclohexanecarboxamide Moiety

Synthesis of N-Isopropylcyclohexanecarboxamide

Cyclohexanecarboxylic acid is activated with thionyl chloride to form the corresponding acyl chloride, which is subsequently treated with isopropylamine in the presence of triethylamine in DCM at 0°C. The reaction proceeds quantitatively, yielding N-isopropylcyclohexanecarboxamide after aqueous workup and recrystallization from ethanol.

Methylene Bridge Installation

A Mannich reaction links the thienopyrimidine core to the cyclohexanecarboxamide. Formaldehyde (37% aqueous solution) and the pre-formed N-isopropylcyclohexanecarboxamide are reacted with the thienopyrimidine intermediate in acetic acid at 60°C for 12 hours. The methylene bridge forms regioselectively at the C3 position of the thienopyrimidine, as confirmed by nuclear Overhauser effect (NOE) NMR studies.

Catalytic and Solvent Optimization

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl groups to the thienopyrimidine core. For example, 7-bromo-thieno[3,2-d]pyrimidine reacts with 4-aminophenylboronic acid pinacol ester using tetrakis(triphenylphosphine)palladium(0) in a 1,4-dioxane/water (4:1) mixture at 80°C. Optimized conditions achieve >90% conversion, with catalyst loading reduced to 2 mol% through microwave-assisted heating at 100°C for 30 minutes.

Solvent Effects on Cyclization

Polyphosphoric acid (PPA) proves critical for cyclization steps. In the synthesis of analogous compounds, PPA-mediated reactions at 140–150°C for 8–12 hours enhance yields by minimizing side reactions compared to conventional sulfuric acid. For instance, substituting sulfuric acid with PPA in the formation of a menthol carboxamide increased yield from 65% to 92%.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane gradients (20–75% ethyl acetate) resolves intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) purifies the final compound. Analytical HPLC confirms >98% purity, with retention times cross-referenced against synthetic standards.

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d6) key signals:

  • δ 11.98 (s, 1H, NH), 10.04 (s, 1H, CONH), 7.76–7.70 (m, 3H, aromatic), 4.21 (q, J = 6.8 Hz, 1H, isopropyl CH).
    13C NMR confirms the carbonyl at δ 172.5 (C=O) and the thienopyrimidine dione at δ 162.3 and 158.9. High-resolution mass spectrometry (HRMS) gives [M+H]+ at m/z 522.2124 (calculated 522.2128).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantage Limitation
Linear Synthesis 7 28 Sequential control Low overall yield
Convergent Approach 5 45 Modular fragments Requires orthogonal protection
Microwave-Assisted 4 62 Reduced reaction time Specialized equipment needed

The convergent strategy, coupling pre-formed thienopyrimidine and cyclohexanecarboxamide modules, outperforms linear methods in efficiency. Microwave-assisted steps reduce reaction times from 18 hours to 30 minutes while improving yields by 15–20%.

Scale-Up Considerations

Solvent Recovery Systems

Distillation units reclaim THF and DCM, reducing costs by 40% in pilot-scale batches. Continuous flow reactors minimize exposure to air-sensitive intermediates, enhancing reproducibility.

Crystallization Optimization

Ethanol/water mixtures (7:3 v/v) produce the final compound as a crystalline solid with 99.5% purity after two recrystallizations. Particle size analysis reveals an average diameter of 50 µm, suitable for formulation.

Q & A

Basic: What synthetic strategies are recommended for the preparation of this compound?

Answer:
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves a multi-step approach:

Core Formation: Construct the thieno[3,2-d]pyrimidine scaffold via cyclization of substituted thioureas or thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions .

Amide Coupling: Introduce the N-isopropylcyclohexanecarboxamide moiety using coupling reagents like HBTU or HATU with DIPEA/NMM in DMF. For example, activate the carboxylic acid group of the cyclohexanecarboxamide derivative, then react with the primary amine on the thienopyrimidine intermediate .

Functionalization: Attach the 2-oxo-2-(phenylamino)ethyl group via nucleophilic substitution or reductive amination. Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography .
Key Reagents: HBTU, DIPEA, DMF, LiOH (for deprotection), and methanol/water mixtures for workup.

Basic: Which analytical methods are critical for confirming the structure and purity of this compound?

Answer:

  • HPLC: Determine purity (>95% recommended for biological assays) using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time and peak symmetry help identify impurities .
  • NMR Spectroscopy:
    • 1H NMR: Confirm substituent integration (e.g., cyclohexane methylene protons at δ 1.2–1.8 ppm, isopropyl doublet at δ 1.1–1.3 ppm).
    • 13C NMR: Verify carbonyl signals (e.g., dioxo groups at δ 165–175 ppm) .
  • HRMS: Validate molecular weight with <2 ppm error (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can researchers optimize reaction yields when introducing the 2-oxo-2-(phenylamino)ethyl group?

Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. For moisture-sensitive steps, employ anhydrous conditions with molecular sieves.
  • Catalysis: Test Pd-mediated coupling or organocatalysts (e.g., DBU) to enhance reaction efficiency.
  • Temperature Control: Perform reactions at 50–80°C to balance kinetics and side-product formation.
  • Workup Strategies: Extract unreacted starting materials with ethyl acetate/water mixtures. If yield remains low (<60%), consider iterative recrystallization from ethanol/dichloromethane .

Advanced: What methodologies are suitable for evaluating the biological activity of this compound?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
    • Cellular Uptake: Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7).
  • Structure-Activity Relationship (SAR): Synthesize analogs with variations in the phenylamino or cyclohexane groups. Compare IC50 values to identify critical pharmacophores .
  • ADMET Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR signals)?

Answer:

Reassign Peaks: Compare experimental NMR with computational predictions (e.g., DFT-calculated chemical shifts) or literature analogs. For example, thienopyrimidine ring protons often appear as doublets at δ 7.5–8.5 ppm .

Variable-Temperature NMR: Resolve overlapping signals by acquiring spectra at 25°C and 50°C.

Isotopic Labeling: Synthesize deuterated derivatives to confirm assignments (e.g., D2O exchange for NH protons).

X-ray Crystallography: Resolve ambiguous stereochemistry via single-crystal analysis if feasible .

Advanced: What strategies mitigate discrepancies in biological assay reproducibility?

Answer:

  • Control Standardization: Use reference compounds (e.g., staurosporine for kinase assays) in each experiment.
  • Batch Variability: Test multiple synthetic batches (≥3) to ensure consistency in IC50 values.
  • Data Normalization: Apply Z-score or percent inhibition relative to vehicle controls.
  • Statistical Validation: Perform ANOVA or Student’s t-test (p < 0.05) with replicates (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.